3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
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Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmaceutical research. It contains a pyrazolo[1,5-a]pyridine core, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolo[3,4-b]pyridines, have been synthesized via palladium-catalyzed reactions of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Scientific Research Applications
Synthesis and Biological Applications
A study highlights the regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs, including compounds structurally similar to "3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide". These compounds were synthesized using an environmentally benign route and exhibited promising anti-inflammatory and anti-cancer activities (S. Kaping et al., 2016).
Antimicrobial Activity
Another research focus involves the synthesis of pyrazoline and amino cyanopyridine derivatives, with some derivatives exhibiting significant antimicrobial activities. These compounds, related to the core structure of interest, showcase a wide range of therapeutic potentials (V. R. Dangar et al., 2014).
Anticancer and Antitumor Agents
Further studies have delved into the synthesis of various polymethoxylated fused pyridine ring systems, demonstrating a broad spectrum of antitumor activity. These findings suggest the potential of such compounds, including those structurally related to "3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide", in cancer treatment (Sherif A F Rostom et al., 2009).
Discovery of c-MET Inhibitors
Research into cellular mesenchymal-epithelial transition factor (c-MET) inhibitors has led to the development of compounds with new scaffolds, including derivatives of "3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide". These compounds exhibit potent inhibitory activities against c-MET and anticancer activity against various cancer cell lines (Yingnan Jiang et al., 2016).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-8-5-14(6-9-16)7-10-18(22)19-12-15-13-20-21-11-3-2-4-17(15)21/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSMVJXGEOFMBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
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